molecular formula C24H27NO5 B2787950 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 864819-01-2

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2787950
CAS No.: 864819-01-2
M. Wt: 409.482
InChI Key: WZBCVRZLGVTUKH-UHFFFAOYSA-N
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Description

The compound “3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one” is a chromenone derivative. Chromenones are a type of organic compound characterized by a fused ring structure consisting of a benzene ring and a pyran ring . The presence of the 2,5-dimethoxyphenyl and piperidin-1-ylmethyl groups suggest that this compound may have unique properties compared to other chromenones.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely complex due to the presence of multiple functional groups. These include a chromenone core, a 2,5-dimethoxyphenyl group, a hydroxy group, a methyl group, and a piperidin-1-ylmethyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the hydroxy group might be involved in hydrogen bonding, the chromenone core might undergo electrophilic substitution reactions, and the piperidine ring might participate in nucleophilic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the hydroxy group and the piperidine ring might increase its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Additionally, studies could be conducted to evaluate its safety profile .

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-17-8-9-20(26)19(14-25-11-5-4-6-12-25)23(17)30-24(27)22(15)18-13-16(28-2)7-10-21(18)29-3/h7-10,13,26H,4-6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBCVRZLGVTUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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